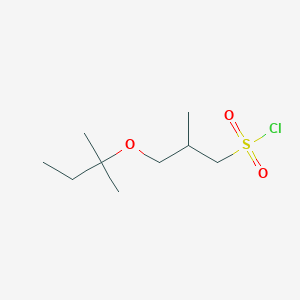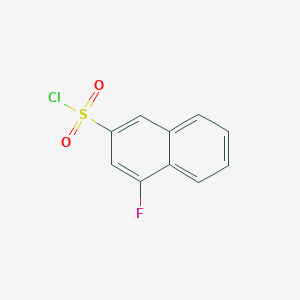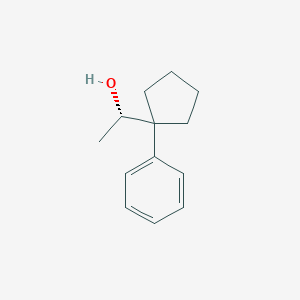![molecular formula C8H15N B13559968 (R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)
(R)-Bicyclo[2.2.2]octan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-Bicyclo[222]octan-2-amine is a bicyclic amine compound characterized by its unique structure, which consists of a bicyclo[222]octane framework with an amine group attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Bicyclo[2.2.2]octan-2-amine typically involves the following steps:
Starting Material: The synthesis often begins with bicyclo[2.2.2]octane, which can be obtained through various methods, including the Diels-Alder reaction of cyclohexadiene with ethylene.
Amine Introduction: The introduction of the amine group can be achieved through several methods, such as reductive amination or nucleophilic substitution. For example, the reaction of bicyclo[2.2.2]octanone with ammonia or an amine under reducing conditions can yield the desired amine.
Industrial Production Methods
Industrial production methods for (2R)-Bicyclo[2.2.2]octan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
(2R)-Bicyclo[2.2.2]octan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学研究应用
(2R)-Bicyclo[2.2.2]octan-2-amine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Polymer Chemistry: The compound can be used in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用机制
The mechanism of action of (2R)-Bicyclo[2.2.2]octan-2-amine depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bicyclic structure provides rigidity and spatial orientation, which can enhance binding affinity and selectivity for specific targets.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine used as a catalyst and ligand in various organic reactions.
Bicyclo[2.2.2]octane: The parent hydrocarbon structure without the amine group.
2-Oxabicyclo[2.2.2]octane: A bicyclic compound with an oxygen atom in the ring, used in polymer synthesis.
Uniqueness
(2R)-Bicyclo[2.2.2]octan-2-amine is unique due to its specific stereochemistry and the presence of the amine group, which imparts distinct chemical reactivity and potential applications compared to other bicyclic compounds. Its rigid structure and spatial orientation make it a valuable scaffold in drug design and polymer chemistry.
属性
分子式 |
C8H15N |
|---|---|
分子量 |
125.21 g/mol |
IUPAC 名称 |
(2R)-bicyclo[2.2.2]octan-2-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2/t6?,7?,8-/m1/s1 |
InChI 键 |
MCLJDHWIDXKUBS-KAVNDROISA-N |
手性 SMILES |
C1CC2CCC1C[C@H]2N |
规范 SMILES |
C1CC2CCC1CC2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


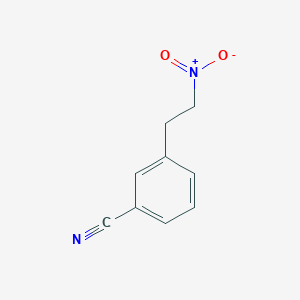
![1-[2-(Trifluoromethyl)thiolan-2-yl]methanamine hydrochloride](/img/structure/B13559895.png)

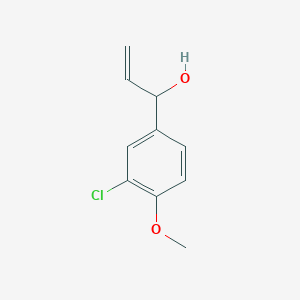

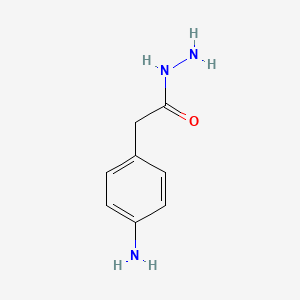
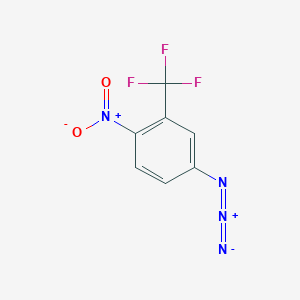
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)
![2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)

